6-Methylpicolinic acid

Description

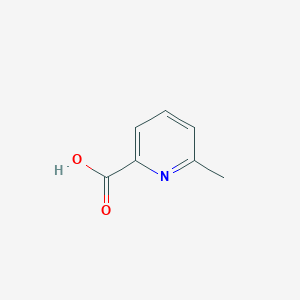

Structure

3D Structure

Properties

IUPAC Name |

6-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-5-3-2-4-6(8-5)7(9)10/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTUUGSGSUZRPRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20239416 | |

| Record name | 6-Methylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20239416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934-60-1 | |

| Record name | 6-Methylpicolinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methylpyridine-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methylpicolinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26023 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20239416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylpyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.080 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHYLPYRIDINE-2-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KB675Y352L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 6-Methylpicolinic Acid from 2,6-Lutidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for producing 6-methylpicolinic acid from 2,6-lutidine. This compound is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. This document details two primary approaches: a classical chemical oxidation method using potassium permanganate and a biocatalytic route employing the fungus Exophiala dermatitidis. This guide presents quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways and experimental workflows to facilitate practical application in a research and development setting.

Introduction

2,6-Lutidine (2,6-dimethylpyridine) is a readily available and cost-effective starting material derived from coal tar or synthesized industrially.[1] Its selective oxidation to this compound (6-methyl-2-pyridinecarboxylic acid) presents a synthetic challenge, as the reaction must be controlled to prevent over-oxidation to the corresponding pyridine-2,6-dicarboxylic acid. The successful mono-oxidation provides a key building block for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. This guide explores both a well-established chemical oxidation method and a promising, greener biocatalytic alternative.

Chemical Synthesis: Controlled Oxidation with Potassium Permanganate

The selective mono-oxidation of 2,6-lutidine can be achieved using a strong oxidizing agent like potassium permanganate under carefully controlled conditions. The stoichiometry of the oxidant and the reaction temperature are critical parameters to maximize the yield of the desired mono-acid and minimize the formation of the di-acid byproduct.

Reaction Mechanism

The oxidation of the methyl group of 2,6-lutidine by potassium permanganate is believed to proceed through a free-radical mechanism involving hydrogen atom abstraction.[2] The benzylic-like protons of the methyl group are susceptible to abstraction by the permanganate ion, initiating a cascade of oxidation steps that transform the methyl group into a carboxylic acid. The reaction is performed in a neutral aqueous medium to control the reactivity of the permanganate and favor the formation of the mono-oxidized product.

Experimental Protocol

This protocol is adapted from a method demonstrating a 75% yield of this compound.[3]

Materials:

-

2,6-Lutidine (2,6-dimethylpyridine)

-

Potassium permanganate (KMnO₄)

-

Deionized water

-

Ethyl acetate

-

Ethanol

-

Hydrochloric acid or other suitable acid for pH adjustment

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 1 L three-necked round-bottom flask, dissolve 10.71 g (0.1 mol) of 2,6-lutidine in 500 mL of deionized water.

-

Heating: Begin stirring the solution and heat it to 60°C.

-

Addition of Oxidant: Once the temperature is stable at 60°C, begin the portion-wise addition of 23.7 g (0.15 mol) of solid potassium permanganate. Add the potassium permanganate in ten equal portions, with a 30-minute interval between each addition. It is crucial to maintain the reaction temperature at approximately 60°C throughout the addition process.

-

Reaction Monitoring: After the final addition of potassium permanganate, continue stirring the reaction mixture at 60°C for a total reaction time of 5 hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.

-

Work-up:

-

Upon completion, immediately filter the hot reaction mixture to remove the manganese dioxide precipitate.

-

Cool the filtrate to room temperature.

-

Adjust the pH of the filtrate to 5 using a suitable acid (e.g., dilute hydrochloric acid).

-

Transfer the pH-adjusted filtrate to a separatory funnel and extract the product with ethyl acetate (3 x 150 mL).

-

-

Isolation and Purification:

-

Combine the organic extracts and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Recrystallize the crude product from ethanol to yield pure 6-methyl-2-pyridinecarboxylic acid.

-

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2,6-Lutidine | [3] |

| Oxidizing Agent | Potassium Permanganate | [3] |

| Stoichiometry (Lutidine:KMnO₄) | 1 : 1.5 | [3] |

| Solvent | Deionized Water | [3] |

| Reaction Temperature | 60°C | [3] |

| Reaction Time | 5 hours | [3] |

| Yield | 75% | [3] |

Biocatalytic Synthesis: Regioselective Oxidation by Exophiala dermatitidis

A highly selective and environmentally benign alternative to chemical oxidation is the use of whole-cell biocatalysis. The n-dodecane-assimilating fungus, Exophiala dermatitidis (strain DA5501), has been shown to regioselectively oxidize one methyl group of 2,6-lutidine to produce this compound with a high molar conversion and without the formation of the di-acid byproduct.

Experimental Protocol

The following is a generalized protocol based on the reported bioconversion. Optimization of media components, cell density, and downstream processing may be required for specific laboratory conditions.

Materials:

-

Exophiala dermatitidis DA5501 culture

-

Growth medium (e.g., Sabouraud dextrose agar for initial culture)

-

Production medium (containing n-dodecane as a carbon source and other essential nutrients)

-

2,6-Lutidine

-

Phosphate buffer

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Acid for pH adjustment

Equipment:

-

Shaker incubator

-

Bioreactor (for scaled-up production)

-

Centrifuge

-

pH meter

-

Extraction and purification equipment as in the chemical synthesis protocol

Procedure:

-

Cultivation of Exophiala dermatitidis:

-

Inoculate a suitable growth medium with E. dermatitidis DA5501 and incubate until a sufficient cell mass is obtained.

-

Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate buffer).

-

-

Bioconversion:

-

Resuspend the harvested cells in a production medium containing n-dodecane as the carbon source.

-

Add 2,6-lutidine to the cell suspension. The optimal substrate concentration should be determined empirically.

-

Incubate the reaction mixture under controlled conditions of temperature and agitation. A typical incubation time reported is 54 hours.

-

-

Downstream Processing:

-

Separate the fungal biomass from the fermentation broth by centrifugation or filtration.

-

Acidify the supernatant to a pH that facilitates the extraction of this compound.

-

Extract the product from the acidified broth using an appropriate organic solvent (e.g., ethyl acetate).

-

Purify the product from the organic extract using standard techniques such as crystallization or chromatography.

-

Quantitative Data

| Parameter | Value |

| Biocatalyst | Exophiala dermatitidis DA5501 |

| Substrate | 2,6-Lutidine |

| Carbon Source | n-Dodecane |

| Incubation Time | 54 hours |

| Product Concentration | 67 mM (9.2 g/L) |

| Molar Conversion Yield | 89% |

Safety Considerations

4.1. 2,6-Lutidine

-

Hazards: Flammable liquid and vapor. Harmful if swallowed. Causes skin and serious eye irritation.[4][5]

-

Handling: Keep away from heat, sparks, open flames, and hot surfaces.[4] Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.[4]

-

Storage: Store in a cool, well-ventilated place. Keep container tightly closed.[4]

4.2. Potassium Permanganate

-

Hazards: Strong oxidizer. May cause or intensify fire. Harmful if swallowed. Causes severe skin burns and eye damage.

-

Handling: Keep away from heat and combustible materials. Do not breathe dust. Wear protective gloves, clothing, eye protection, and face protection.

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials.

Visualizations

Reaction Pathway

Caption: Synthetic routes to this compound.

Experimental Workflow: Chemical Synthesis

References

- 1. Exophiala dermatitidis, ‘the real black fungus’ fungemia in a patient with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]

- 4. Downstream-Processing in Bioprocesses - A Critical But Often Overlooked Aspect [celignis.com]

- 5. Frontiers | Case report: First isolation of Exophiala dermatitidis from subcutaneous phaeohyphomycosis in a cat [frontiersin.org]

6-Methylpicolinic acid chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Methylpicolinic acid, a heterocyclic compound of interest in various fields of chemical and pharmaceutical research. This document outlines its fundamental chemical properties, a detailed synthesis protocol, and key quantitative data.

Chemical Structure and Nomenclature

This compound is a derivative of pyridine, featuring both a methyl and a carboxylic acid functional group.

-

Common Name: this compound[3]

The structure consists of a pyridine ring where the nitrogen atom is at position 1. A carboxylic acid group is attached at the 2-position, and a methyl group is substituted at the 6-position.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 137.14 g/mol | [1][3][4] |

| Melting Point | 130 °C | [3][4] |

| Boiling Point | 100 °C at 4.5 mmHg | [3][4] |

| pKa | 5.83 (at 25 °C) | [5] |

| Appearance | White to almost white powder to crystal | [3] |

| Solubility | Soluble in water | [3] |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved through the oxidation of 2,6-dimethylpyridine. A representative experimental protocol is detailed below.

Objective: To synthesize this compound via the potassium permanganate oxidation of 2,6-dimethylpyridine.

Materials:

-

2,6-dimethylpyridine

-

Potassium permanganate (KMnO₄)

-

Deionized water

-

Ethyl acetate

-

Ethanol

-

Hydrochloric acid (for pH adjustment)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 2,6-dimethylpyridine in deionized water. Begin stirring the solution and heat to approximately 60°C.

-

Oxidation: Slowly add potassium permanganate to the heated solution in portions. The temperature of the reaction mixture should be carefully maintained around 60°C throughout the addition. The disappearance of the purple color of the permanganate indicates the progression of the reaction.

-

Reaction Monitoring and Work-up: After the complete addition of potassium permanganate, continue heating and stirring the mixture for several hours until the reaction is complete.

-

Filtration: Once the reaction is finished, cool the mixture and filter it to remove the manganese dioxide precipitate.

-

Acidification and Extraction: Adjust the pH of the filtrate to 5 using hydrochloric acid. Extract the aqueous solution with ethyl acetate.

-

Isolation and Purification: Collect the organic phase and concentrate it under reduced pressure. The crude product can then be recrystallized from ethanol to yield pure this compound.

Logical Workflow of Synthesis

The following diagram illustrates the key steps in the synthesis of this compound as described in the experimental protocol.

Caption: Synthesis workflow for this compound.

References

- 1. environmentclearance.nic.in [environmentclearance.nic.in]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. US4579953A - Process for the production of 6-methylnicotinic acid ester - Google Patents [patents.google.com]

- 5. 6-Methyl-2-pyridinecarboxylic acid | 934-60-1 [chemicalbook.com]

- 6. 6-Methylpyridine-2-carboxylic acid | C7H7NO2 | CID 70282 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 6-Methylpicolinic Acid: A Technical Guide for Researchers

An in-depth analysis of the solubility of 6-Methylpicolinic acid in various organic solvents, complete with experimental methodologies and practical workflows, to support researchers in drug development and scientific investigation.

Introduction to this compound

This compound, also known as 6-methyl-2-pyridinecarboxylic acid, is a heterocyclic compound with a molecular weight of 137.14 g/mol .[1][2] Its structure, featuring a pyridine ring with a carboxylic acid group at the 2-position and a methyl group at the 6-position, imparts it with specific physicochemical properties that govern its solubility in different media. Understanding its solubility is paramount for a wide range of applications, from its use as a biochemical reagent to its potential role as a building block in the synthesis of novel pharmaceutical agents.[3][4] This technical guide provides a comprehensive overview of the available solubility data for this compound and its close structural analog, picolinic acid, along with detailed experimental protocols for solubility determination.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₇H₇NO₂ | [5] |

| Molecular Weight | 137.14 g/mol | [1][2] |

| Melting Point | ~130 °C | [1][2] |

| Boiling Point | 100 °C at 4.5 mmHg | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

Solubility of this compound and a Key Analog

Direct quantitative solubility data for this compound in a broad range of organic solvents is not extensively available in peer-reviewed literature. However, valuable insights can be drawn from supplier information and from detailed studies on its parent compound, picolinic acid (pyridine-2-carboxylic acid). The addition of a methyl group is expected to slightly increase the lipophilicity and may influence solubility.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound and picolinic acid. The data for picolinic acid should be considered as a reasonable estimate for the solubility of this compound, particularly in guiding solvent selection for initial experiments.

| Solvent | Compound | Solubility | Temperature (°C) | Reference |

| Dimethyl Sulfoxide (DMSO) | This compound | 100 mg/mL | Not Specified | [6] |

| Water | Picolinic acid | ~862.5 g/kg | 20 | [3] |

| Ethanol | Picolinic acid | ~57.1 g/kg | 20 | [3] |

| Acetonitrile | Picolinic acid | ~17.0 g/kg | 20 | [3] |

| DMSO/PEG300/Tween-80/Saline (10:40:5:45) | This compound | ≥ 2.5 mg/mL | Not Specified | |

| DMSO/SBE-β-CD/Saline (10:90 with 20% SBE-β-CD) | This compound | ≥ 2.5 mg/mL | Not Specified | |

| DMSO/Corn Oil (10:90) | This compound | ≥ 2.5 mg/mL | Not Specified |

Qualitative Solubility Information

Qualitative assessments indicate that this compound is soluble in water and methanol.[1]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for various research and development activities. The following sections detail established methodologies for this purpose.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the equilibrium solubility of a solid in a liquid.[3][7]

Principle: A saturated solution is prepared by equilibrating an excess of the solid solute with the solvent at a constant temperature. A known mass or volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solid solute is determined.

Detailed Protocol:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A constant temperature water bath or shaker is recommended.

-

Phase Separation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or pre-calibrated syringe fitted with a filter (e.g., 0.22 µm) to prevent the transfer of any solid particles.

-

Evaporation: Transfer the filtered saturated solution to a pre-weighed container. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Drying and Weighing: Dry the container with the solid residue to a constant weight in a desiccator.

-

Calculation: The solubility is calculated as the mass of the dissolved solid per volume or mass of the solvent.

Analytical Quantification Methods

For more precise measurements or for high-throughput screening, analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to determine the concentration of the solute in the saturated solution.[8][9][10]

Principle: A saturated solution is prepared and filtered as in the gravimetric method. The concentration of the solute in the filtrate is then determined by comparing its analytical signal (e.g., peak area in a chromatogram) to a calibration curve prepared with standard solutions of known concentrations.

Detailed Protocol (using HPLC-UV):

-

Standard Solution Preparation: Prepare a stock solution of this compound of a known concentration in the chosen solvent or a compatible mobile phase.

-

Calibration Curve: Perform serial dilutions of the stock solution to create a series of standard solutions with known concentrations.

-

Chromatographic Analysis: Analyze each standard solution by HPLC-UV to obtain a chromatogram. The area of the peak corresponding to this compound is recorded.

-

Calibration Plot: Plot the peak area versus the concentration of the standard solutions to generate a calibration curve.

-

Sample Analysis: Prepare a saturated solution of this compound as described in the gravimetric method (steps 1-3). Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Concentration Determination: Analyze the diluted sample by HPLC-UV and determine its concentration using the calibration curve.

-

Solubility Calculation: Calculate the original solubility by taking into account the dilution factor.

Visualizing the Experimental Workflow

To aid in the conceptualization of the solubility determination process, the following diagram illustrates a general workflow.

Caption: Workflow for Determining the Solubility of this compound.

Conclusion

This technical guide provides a consolidated resource for understanding and determining the solubility of this compound in organic solvents. While direct quantitative data for this specific compound is limited, the provided data for its close analog, picolinic acid, offers a valuable starting point for solvent selection and experimental design. The detailed experimental protocols for both gravimetric and analytical methods equip researchers with the necessary tools to generate precise and reliable solubility data. This information is crucial for advancing research and development efforts that utilize this compound in various scientific and pharmaceutical applications.

References

- 1. 6-Methyl-2-pyridinecarboxylic acid | 934-60-1 [chemicalbook.com]

- 2. This compound | 934-60-1 [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Methylpyridine-2-carboxylic acid | C7H7NO2 | CID 70282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. feradical.utsa.edu [feradical.utsa.edu]

An In-depth Technical Guide to the Physicochemical Properties of 6-Methylpicolinic Acid

This technical guide provides a comprehensive overview of the melting and boiling point data for 6-Methylpicolinic acid (CAS No. 934-60-1). It is intended for researchers, scientists, and professionals in drug development who require accurate physical property data and standardized experimental methodologies.

Physicochemical Data of this compound

This compound, also known as 6-methyl-2-pyridinecarboxylic acid, is a substituted pyridine derivative. Its physical properties, particularly its melting and boiling points, are crucial for its purification, handling, and application in various chemical syntheses.

The reported values for the melting and boiling points of this compound are summarized below. It is important to note the variation in reported melting points and the pressure-dependent nature of the boiling point.

| Parameter | Value | Conditions |

| Melting Point | 130 °C | Not specified |

| 120-127 °C | Not specified[1] | |

| 127.0-132.0 °C | Not specified[2] | |

| Boiling Point | 100 °C | at 4.5 mmHg[3][4] |

| 283.6 °C | at 760 mmHg[1] |

Experimental Protocols

Standardized methodologies are critical for obtaining reliable and reproducible melting and boiling point data. The following are detailed protocols for these determinations.

The capillary method is a widely accepted technique for determining the melting point of a solid crystalline substance.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Sample of this compound, finely powdered

-

Mortar and pestle

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample, forcing a small amount of the solid into the tube. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-4 mm is optimal.

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned to ensure its bulb is at the same level as the sample.

-

Heating: The apparatus is heated at a controlled rate. A rapid heating rate can be used initially to approach the expected melting point, followed by a slower rate (1-2 °C per minute) as the melting point is neared.

-

Observation: The temperature at which the first liquid droplet is observed is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as this range.

For determining the boiling point at atmospheric pressure (760 mmHg), a standard distillation setup is used. For reduced pressure measurements, a vacuum distillation apparatus is required.

Apparatus:

-

Round-bottom flask

-

Distillation head with a thermometer adapter

-

Condenser

-

Receiving flask

-

Heat source (e.g., heating mantle)

-

Boiling chips

-

Thermometer (calibrated)

-

(For vacuum distillation) Vacuum pump, manometer, and vacuum adapter

Procedure:

-

Apparatus Assembly: The this compound sample is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling. The distillation apparatus is assembled.

-

Heating: The flask is heated gently. The temperature of the vapor is monitored with the thermometer, ensuring the top of the bulb is level with the side arm of the distillation head.

-

Equilibrium: The boiling point is the temperature at which the vapor and liquid phases are in equilibrium. This is indicated by a stable temperature reading on the thermometer while the liquid is actively boiling and condensing.

-

Pressure Correction (if necessary): If the atmospheric pressure is not exactly 760 mmHg, a pressure correction can be applied using a nomograph or the Clausius-Clapeyron equation to normalize the boiling point. For vacuum distillation, the pressure is controlled by the vacuum pump and measured with a manometer.

Workflow Visualization

The logical workflow for the determination of the physicochemical properties of a compound like this compound is depicted below.

Caption: Workflow for Physicochemical Property Determination.

References

The Biological Activity of 6-Methylpicolinic Acid and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylpicolinic acid, a pyridine-based carboxylic acid, and its derivatives have emerged as a scaffold of significant interest in medicinal chemistry. The incorporation of the 6-methylpicolinoyl moiety into various molecular frameworks has led to the discovery of compounds with a wide spectrum of biological activities. These activities range from anticancer and antimicrobial to enzyme inhibition, making this class of compounds a fertile ground for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the current state of research into the biological activities of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and the elucidation of underlying mechanisms of action.

Anticancer Activity

Derivatives of this compound, particularly its amides, have demonstrated notable cytotoxic effects against a variety of cancer cell lines. The structural modifications of the parent molecule play a crucial role in modulating the potency and selectivity of these compounds.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives, expressed as IC50 values, the concentration at which 50% of cell growth is inhibited.

| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| 6p | N-Methylpicolinamide-4-thiol | HepG2 (Liver) | <10 | [1] |

| HCT-116 (Colon) | <10 | [1] | ||

| SW480 (Colon) | <10 | [1] | ||

| SPC-A1 (Lung) | <10 | [1] | ||

| A375 (Melanoma) | <10 | [1] | ||

| EB171 | Betulonic acid amide | A375 (Melanoma) | 17 | [2] |

| COLO 829 (Melanoma) | 35 | [2] | ||

| Betulonic Acid | Parent Compound | A375 (Melanoma) | 7 | [2] |

| HDFs (Normal Fibroblasts) | 14 | [2] |

Mechanism of Action: Endoplasmic Reticulum Stress-Mediated Apoptosis

Certain picolinic acid derivatives have been shown to induce apoptosis in cancer cells through a mechanism involving endoplasmic reticulum (ER) stress, a process that is independent of the classical mitochondrial pathway. This signaling cascade is initiated by the perturbation of ER homeostasis, leading to the activation of the unfolded protein response (UPR) and subsequent cell death.

Antimicrobial Activity

Derivatives of 6-methylpyridine, a closely related structural analog of this compound, have been synthesized and evaluated for their antibacterial properties. These compounds have shown promising activity against a range of bacterial strains.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected 6-methylpyridine derivatives against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 15t | Staphylococcus aureus (MRSA) | 1-2 | [3] |

| Bacillus subtilis | 1-2 | [3] | |

| Escherichia coli | 1-2 | [3] | |

| 16d | Staphylococcus aureus (MRSA) | 0.5 | [3] |

| Bacillus subtilis | 0.5 | [3] | |

| Escherichia coli | 0.5 | [3] | |

| Hydrazide 2 | Bacillus cereus | >5 | [4] |

| Pectobacterium carotovorum | >5 | [4] | |

| Hydrazone 5 | Staphylococcus aureus 209P | >5 | [4] |

| Bacillus cereus | >5 | [4] | |

| Pectobacterium carotovorum | >5 | [4] | |

| Hydrazone 6 | Bacillus cereus | >5 | [4] |

Enzyme Inhibition

This compound and its derivatives have been investigated as inhibitors of various enzymes, with a particular focus on metallo-β-lactamases (MBLs). MBLs are a class of bacterial enzymes that confer resistance to a broad spectrum of β-lactam antibiotics.

Quantitative Enzyme Inhibition Data

The inhibitory activity of this compound against metallo-β-lactamases is summarized below.

| Compound | Enzyme | IC50 (µM) |

| This compound | IMP-1 | >100 |

| VIM-2 | >100 | |

| NDM-1 | 32.2 | |

| L1 | >100 |

Experimental Protocols

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Add various concentrations of the test compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate at 37°C for 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Test compound stock solution

-

Multichannel pipette

-

Plate incubator

Protocol:

-

Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth medium directly in the 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.

-

Inoculation: Inoculate each well containing the serially diluted compound with the standardized bacterial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Metallo-β-Lactamase Inhibition Assay (Nitrocefin-based)

This assay measures the ability of a compound to inhibit the hydrolytic activity of a metallo-β-lactamase using the chromogenic substrate nitrocefin.

Materials:

-

Purified metallo-β-lactamase enzyme

-

Nitrocefin stock solution (e.g., 10 mM in DMSO)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5)

-

Test compound stock solution

-

96-well microplate

-

Microplate reader

Protocol:

-

Assay Preparation: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the MBL enzyme. Include a control with no inhibitor.

-

Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the nitrocefin solution to each well to initiate the reaction. A final concentration of 100 µM is commonly used.

-

Kinetic Measurement: Immediately measure the increase in absorbance at 490 nm over time (e.g., every 30 seconds for 10-15 minutes) using a microplate reader. The rate of color change is proportional to the enzyme's activity.

-

Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves. Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

Conclusion

This compound and its derivatives represent a versatile and promising class of compounds with a diverse range of biological activities. The data and protocols presented in this guide highlight the potential of these molecules as leads for the development of new anticancer, antimicrobial, and enzyme-inhibiting agents. Further research into the structure-activity relationships, mechanisms of action, and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential. The provided experimental methodologies offer a foundation for researchers to explore and expand upon the findings summarized herein.

References

- 1. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Antibacterial Activity Evaluation of Imidazole Derivatives Containing 6-Methylpyridine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

6-Methylpicolinic Acid: A Versatile Heterocyclic Building Block in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylpicolinic acid, systematically named 6-methylpyridine-2-carboxylic acid, is a functionalized pyridine derivative that has emerged as a crucial heterocyclic building block in synthetic chemistry.[1] With the molecular formula C7H7NO2 and a molecular weight of 137.14 g/mol , its structure features a pyridine ring substituted with a carboxylic acid at the 2-position and a methyl group at the 6-position.[2][3] This unique arrangement of functional groups imparts a versatile reactivity profile, making it a valuable precursor for a wide array of applications, from the development of novel pharmaceuticals to the construction of advanced materials and coordination complexes.[2][4][5] Its ability to act as a bidentate chelating agent is a particularly noteworthy characteristic, driving its use in coordination and medicinal chemistry.[1][6] This guide provides a comprehensive overview of its properties, synthesis, and applications, supported by detailed experimental protocols and quantitative data.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are fundamental to its application in synthesis. Key data points have been compiled from various sources to provide a clear reference for laboratory use.[1][2][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 934-60-1 | [1][2][3] |

| Molecular Formula | C7H7NO2 | [2][3] |

| Molecular Weight | 137.14 g/mol | [2][3] |

| Appearance | White to off-white or light brown solid/powder | [1][2] |

| Melting Point | 130 °C | [1][7] |

| Boiling Point | 100 °C at 4.5 mmHg | [1][7] |

| Density | 1.230 ± 0.06 g/cm³ (Predicted) | [1][4] |

| pKa | 5.83 (25 °C) | [1] |

| InChI Key | LTUUGSGSUZRPRV-UHFFFAOYSA-N | [3] |

| SMILES | CC1=NC(=CC=C1)C(=O)O | [2][3] |

Table 2: Solubility Data

| Solvent System | Solubility | Notes | Reference(s) |

| DMSO | 100 mg/mL (729.18 mM) | Ultrasonic assistance may be needed. | [2] |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL (18.23 mM) | Clear solution for in vivo studies. | [2] |

| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (18.23 mM) | Clear solution for in vivo studies. | [2] |

| Water | Soluble | - | [1] |

Table 3: Spectroscopic Information

| Technique | Data Availability | Reference(s) |

| ¹H NMR | Spectra available in public databases (e.g., SpectraBase). | [3] |

| ¹³C NMR | Data available in public databases. | [3] |

| Mass Spectrometry (GC-MS) | Data available from NIST Mass Spectrometry Data Center. | [3] |

| Infrared (FTIR) | Spectra available (KBr wafer technique). | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound is well-established, with common methods involving the selective oxidation of a precursor like 2,6-dimethylpyridine.

Diagram 1: Synthesis of this compound

Caption: Oxidation of 2,6-dimethylpyridine to this compound.

Detailed Protocol: Synthesis from 2,6-Dimethylpyridine

This protocol describes the synthesis of this compound via the oxidation of 2,6-dimethylpyridine with potassium permanganate, adapted from established procedures.[1]

Materials:

-

2,6-dimethylpyridine (10.71 g, 0.1 mol)

-

Potassium permanganate (KMnO4) (23.7 g, 0.15 mol)

-

Deionized water (500 mL)

-

Ethyl acetate

-

Ethanol

-

Hydrochloric acid or similar for pH adjustment

Procedure:

-

Dissolve 2,6-dimethylpyridine (10.71 g, 0.1 mol) in 500 mL of deionized water in a suitable reaction vessel.

-

Stir the solution and heat to 60 °C.

-

Add potassium permanganate (23.7 g, 0.15 mol) portion-wise in ten increments, with a 30-minute interval between each addition. Maintain the reaction temperature at approximately 60 °C throughout the addition.

-

After the final addition, continue stirring the reaction mixture at 60 °C for 5 hours.

-

Upon completion, immediately filter the hot reaction mixture to remove insoluble manganese dioxide.

-

Cool the filtrate and adjust the pH to 5 with a suitable acid.

-

Extract the aqueous solution with ethyl acetate.

-

Collect the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from ethanol to yield pure 6-methyl-2-pyridinecarboxylic acid. Expected Yield: Approximately 10.3 g (75%).[1]

Applications as a Heterocyclic Building Block

The utility of this compound stems from its bifunctional nature, allowing for transformations at both the carboxylic acid and the pyridine ring.

Coordination Chemistry

A primary application of this compound is its role as a bidentate ligand. It readily chelates metal ions through the pyridine nitrogen and the deprotonated carboxylate oxygen, forming stable 5-membered rings.[6] This property is exploited in the synthesis of metal complexes with applications in catalysis and materials science.[4][8] For instance, it has been used to synthesize benzoxazolylpyridine nickel complexes for ethylene dimerization and chromium(III)tin(IV) heterometallic complexes.[4]

Diagram 2: Bidentate Chelation

Caption: Bidentate coordination of this compound to a metal center.

Medicinal Chemistry and Bioactive Molecules

This compound is recognized as a key heterocyclic building block for life science research.[2][4] Its derivatives are studied for various pharmacological activities. Research has explored its use in:

-

Antidiabetic Metal Complexes: Studying the interactions of carrier ligands with human serum albumin.[1]

-

Metalloenzyme Inhibitors: Acting as a chelating scaffold for inhibitors.[1]

-

Drug Discovery: Serving as a starting material for more complex biologically active molecules.[5][9]

Organic Synthesis

The carboxylic acid group of this compound is a handle for various synthetic transformations, such as esterification, amidation, and reduction, to introduce further complexity. The pyridine ring itself can undergo transformations, though it is generally deactivated towards electrophilic substitution.

Diagram 3: General Synthetic Workflow

Caption: Synthetic pathways originating from this compound.

Protocol: Esterification of a Picolinic Acid Derivative

The following is a general protocol for Fischer esterification, a common reaction for the carboxylic acid group, based on a procedure for a related compound.[10]

Materials:

-

5-Hydroxy-4-methylpicolinic acid (1.0 equivalent) - Note: This is a representative substrate.

-

Methanol (10-20 volumes)

-

Concentrated sulfuric acid (catalytic amount, 0.1-0.2 equivalents)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Suspend the picolinic acid derivative (1.0 equivalent) in methanol (10-20 volumes).

-

Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents).

-

Heat the mixture to reflux (approx. 65 °C) and maintain for 4-8 hours, monitoring by TLC or HPLC until the starting material is consumed.

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester.

Conclusion

This compound is a highly valuable and versatile heterocyclic compound in modern synthesis. Its well-defined reactivity, commercial availability, and straightforward synthesis make it an attractive starting material. The dual functionality of the carboxylic acid and the pyridine ring provides multiple avenues for synthetic elaboration. Its strong chelating ability is a cornerstone of its application in coordination chemistry, while its role as a scaffold continues to be explored in the development of new bioactive molecules and pharmaceuticals. The data and protocols presented in this guide underscore its significance and provide a practical foundation for its use in research and development.

References

- 1. 6-Methyl-2-pyridinecarboxylic acid | 934-60-1 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 6-Methylpyridine-2-carboxylic acid | C7H7NO2 | CID 70282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:934-60-1 | Chemsrc [chemsrc.com]

- 5. A Review on Heterocyclic: Synthesis and Their Application in Medicinal Chemistry of Imidazole Moiety, Science Journal of Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 6. sjctni.edu [sjctni.edu]

- 7. This compound | 934-60-1 [sigmaaldrich.com]

- 8. Application of Metal Coordination Chemistry to Explore and Manipulate Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Editorial: Six-membered heterocycles: their synthesis and bio applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Spectroscopic Data of 6-Methylpicolinic Acid: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 6-Methylpicolinic acid (CAS No: 934-60-1), a significant compound in various research and development domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₇H₇NO₂ with a molecular weight of 137.14 g/mol . The spectroscopic data presented below has been aggregated from various sources to provide a comprehensive analytical profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | d | 1H | H-3 |

| ~7.6-7.8 | t | 1H | H-4 |

| ~7.3-7.5 | d | 1H | H-5 |

| ~2.6 | s | 3H | -CH₃ |

| >10 | br s | 1H | -COOH |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~165-170 | -COOH |

| ~158-162 | C-6 |

| ~148-152 | C-2 |

| ~138-142 | C-4 |

| ~125-130 | C-5 |

| ~122-126 | C-3 |

| ~22-26 | -CH₃ |

Infrared (IR) Spectroscopy

The following table summarizes the major absorption bands observed in the infrared spectrum of this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1450 | Medium | C=C and C=N stretching (Aromatic ring) |

| ~1380 | Medium | C-H bend (-CH₃) |

| ~1300 | Medium | C-O stretch |

| ~900 | Broad | O-H bend (out-of-plane) |

Mass Spectrometry (MS)

The mass spectrum of this compound obtained by electron ionization (EI) shows a distinct fragmentation pattern.

| m/z | Relative Intensity (%) | Assignment |

| 137 | ~60 | [M]⁺ (Molecular Ion) |

| 120 | ~10 | [M-OH]⁺ |

| 92 | 100 | [M-COOH]⁺ |

| 65 | ~40 | [C₅H₅]⁺ |

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

A general protocol for obtaining NMR spectra of solid organic compounds like this compound is as follows:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.

-

Instrument Setup: The NMR spectra are recorded on a spectrometer, for instance, a Bruker Avance-400, operating at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.[1]

-

Data Acquisition:

-

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width appropriate for observing all proton signals.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

The infrared spectrum of solid this compound can be obtained using the KBr pellet method:

-

Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is transparent in the mid-IR region.

-

Pellet Formation: The mixture is then placed into a pellet die and compressed under high pressure using a hydraulic press to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of a pure KBr pellet is recorded first to subtract any contributions from the matrix and atmospheric water or carbon dioxide. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a common technique for the analysis of volatile and thermally stable organic compounds like this compound.

-

Sample Introduction: A small amount of the solid sample is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe. The probe is heated to volatilize the sample.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of the relative intensity of the ions as a function of their m/z ratio.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the chemical structure of this compound with its key spectroscopic correlations.

References

A Technical Guide to the Bioconversion of 2,6-Dimethylpyridine to 6-Methylpicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the bioconversion of 2,6-dimethylpyridine (also known as 2,6-lutidine) into the valuable chemical intermediate, 6-methylpicolinic acid. This biotransformation offers a regioselective and environmentally benign alternative to traditional chemical synthesis routes. The core of this guide focuses on the microbial catalyst, experimental protocols, metabolic pathways, and analytical methodologies pertinent to this process. Quantitative data is presented in structured tables for clarity, and key experimental workflows and metabolic pathways are visualized using diagrams. This document is intended to serve as a comprehensive resource for researchers in biocatalysis, metabolic engineering, and pharmaceutical development.

Introduction

This compound is a significant building block in the synthesis of various pharmaceuticals and agrochemicals. Traditional chemical methods for its production from 2,6-dimethylpyridine often require harsh oxidizing agents and can suffer from a lack of regioselectivity, leading to the formation of byproducts such as pyridine-2,6-dicarboxylic acid (dipicolinic acid). Biocatalysis presents an attractive alternative, offering high selectivity under mild reaction conditions. This guide details the bioconversion process, with a primary focus on the use of the fungus Exophiala dermatitidis.

Microbial Biocatalyst

The key microorganism identified for the regioselective oxidation of 2,6-dimethylpyridine is the n-dodecane-assimilating fungus, Exophiala dermatitidis (Kano) de Hoog DA5501.[1] This organism has demonstrated the ability to oxidize a single methyl group of 2,6-dimethylpyridine to a carboxyl group, yielding this compound.[1]

Exophiala dermatitidis is a black yeast-like fungus known for its metabolic versatility and ability to thrive in environments containing hydrocarbons.[2][3] Its enzymatic machinery, particularly cytochrome P450 monooxygenases, is implicated in the oxidation of a wide range of substrates, including alkanes and aromatic compounds.

Quantitative Data Summary

The bioconversion of 2,6-dimethylpyridine to this compound by Exophiala dermatitidis DA5501 has been shown to be highly efficient. The key performance metrics are summarized in the table below.

| Parameter | Value | Reference |

| Microorganism | Exophiala dermatitidis DA5501 | [1] |

| Substrate | 2,6-Dimethylpyridine | [1] |

| Product | This compound | [1] |

| Molar Conversion Yield | 89% | [1] |

| Product Concentration | 67 mM (9.2 g/L) | [1] |

| Reaction Time | 54 hours | [1] |

| Byproducts | No dipicolinic acid detected | [1] |

Proposed Metabolic Pathway

The precise metabolic pathway for the oxidation of 2,6-dimethylpyridine in Exophiala dermatitidis has not been fully elucidated. However, based on known fungal metabolic pathways for the oxidation of methyl groups on aromatic rings and alkanes, a plausible pathway can be proposed. The transformation likely proceeds through a three-step enzymatic oxidation of one of the methyl groups.

The initial and rate-limiting step is the hydroxylation of the methyl group to form 6-methyl-2-pyridinemethanol. This reaction is likely catalyzed by a cytochrome P450 monooxygenase.[4] These enzymes are common in fungi and are known to be involved in the metabolism of xenobiotics and hydrocarbons.[4][5] The alcohol intermediate is then further oxidized to an aldehyde, 6-methyl-2-pyridinecarboxaldehyde, by an alcohol dehydrogenase. Finally, an aldehyde dehydrogenase catalyzes the oxidation of the aldehyde to the final product, this compound.

Experimental Protocols

This section provides a detailed methodology for the bioconversion of 2,6-dimethylpyridine to this compound using Exophiala dermatitidis DA5501, based on established procedures for fungal biotransformations.

Materials and Media

-

Microorganism: Exophiala dermatitidis (Kano) de Hoog DA5501

-

Growth Medium:

-

Yeast extract: 10 g/L

-

Peptone: 20 g/L

-

Glucose: 20 g/L

-

Adjust pH to 6.0

-

-

Basal Salt Medium for Bioconversion:

-

(NH₄)₂SO₄: 2.0 g/L

-

KH₂PO₄: 1.0 g/L

-

MgSO₄·7H₂O: 0.5 g/L

-

FeSO₄·7H₂O: 0.01 g/L

-

Yeast extract: 0.2 g/L

-

Adjust pH to 6.0

-

-

Carbon Source for Growth: n-Dodecane

-

Substrate: 2,6-Dimethylpyridine

-

Product Standard: this compound

Experimental Workflow

The overall experimental workflow consists of three main stages: inoculum preparation, cell cultivation for catalyst production, and the bioconversion reaction.

Detailed Procedures

Stage 1: Inoculum Preparation

-

Aseptically transfer a loopful of E. dermatitidis DA5501 from a stock culture to a 250 mL flask containing 50 mL of sterile growth medium.

-

Incubate the flask at 28°C on a rotary shaker at 150 rpm for 48-72 hours, or until significant cell growth is observed.

Stage 2: Catalyst Production

-

Prepare a 1 L flask containing 200 mL of basal salt medium.

-

Add 1% (v/v) n-dodecane as the sole carbon source.

-

Inoculate the medium with 5% (v/v) of the seed culture from Stage 1.

-

Incubate the culture at 28°C and 150 rpm for 5-7 days.

-

Harvest the fungal cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

-

Wash the cell pellet twice with a sterile 0.1 M phosphate buffer (pH 7.0).

Stage 3: Bioconversion Reaction

-

Resuspend the washed cell pellet in 0.1 M phosphate buffer (pH 7.0) to a final cell concentration of 50 g/L (wet weight).

-

Transfer the cell suspension to a 250 mL baffled flask.

-

Add 2,6-dimethylpyridine to a final concentration of 75 mM.

-

Incubate the reaction mixture at 30°C on a rotary shaker at 200 rpm for up to 54 hours.

-

Withdraw samples at regular intervals for analysis.

Analytical Methods

Sample Preparation:

-

Centrifuge the collected samples at 10,000 x g for 5 minutes to pellet the cells.

-

Filter the supernatant through a 0.22 µm syringe filter before analysis.

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and 0.1 M phosphate buffer (pH 3.0).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 265 nm.

-

Quantification: Use external standards of 2,6-dimethylpyridine and this compound to construct a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) (with derivatization):

-

Derivatization: For the analysis of the non-volatile this compound, derivatization to a more volatile ester (e.g., methyl or silyl ester) is recommended. A common method is methylation with diazomethane or silylation with BSTFA.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium.

-

Temperature Program: An initial temperature of 80°C, ramped to 280°C.

-

Ionization: Electron Impact (EI).

-

Detection: Mass spectrometer in full scan or selected ion monitoring (SIM) mode.

Broader Context and Alternative Biocatalysts

While Exophiala dermatitidis is a prime candidate for this bioconversion, other microorganisms, particularly from the genera Rhodococcus and Arthrobacter, are known for their ability to degrade pyridine and its derivatives.[6][7] For instance, various Rhodococcus species can metabolize a wide range of aromatic compounds and often possess robust enzymatic systems for oxidation reactions.[7] Although specific data on the regioselective oxidation of 2,6-dimethylpyridine by these organisms is limited, they represent a promising area for future screening and metabolic engineering efforts to develop alternative or improved biocatalysts.

Conclusion

The bioconversion of 2,6-dimethylpyridine to this compound using Exophiala dermatitidis DA5501 is a highly efficient and selective process. This technical guide provides the fundamental knowledge, quantitative data, and detailed protocols necessary for researchers to replicate and build upon these findings. The proposed metabolic pathway, likely involving a cytochrome P450 monooxygenase, offers a target for future enzymatic and genetic studies to further enhance the efficiency of this biotransformation. The methodologies outlined herein can be adapted for the screening of other microorganisms and for the optimization of reaction conditions, ultimately contributing to the development of sustainable and industrially viable routes for the production of valuable pyridine-based chemical intermediates.

References

- 1. Bioconversion of 2,6-dimethylpyridine to this compound by Exophiala dermatitidis (Kano) de Hoog DA5501 cells grown on n-dodecane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exophiala dermatitidis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exophiala dermatitidis: Key issues of an opportunistic fungal pathogen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. From Alkanes to Carboxylic Acids: Terminal Oxygenation by a Fungal Peroxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Evolution of Fungal Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. mdpi.com [mdpi.com]

The Pivotal Role of 6-Methylpicolinic Acid in Pharmaceutical Intermediate Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

6-Methylpicolinic acid, a pyridine derivative, serves as a critical building block in the synthesis of a variety of pharmaceutical intermediates. Its unique structural features allow for versatile chemical modifications, making it an indispensable starting material for the production of high-value active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the applications of this compound in the synthesis of key pharmaceutical intermediates, with a focus on the widely used anticancer drug Sorafenib and the antifibrotic agent Pirfenidone.

Synthesis of Sorafenib Intermediates

Sorafenib, a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma, is synthesized through a multi-step process where a derivative of picolinic acid is a key component. The synthesis involves the preparation of the crucial intermediate, 4-(4-aminophenoxy)-N-methylpicolinamide.

Synthesis of 4-Chloro-N-methylpicolinamide

The initial step involves the conversion of a picolinic acid derivative to 4-chloro-N-methylpicolinamide.

Experimental Protocol:

A common route begins with the chlorination of 2-picolinic acid using thionyl chloride (SOCl₂) to form the acid chloride. This is followed by amidation with methylamine.

-

Step 1: Chlorination of 2-Picolinic Acid To a mixture of 2-picolinic acid (1 equivalent), sodium bromide (catalytic amount), and chlorobenzene, thionyl chloride is added. The reaction mixture is heated to afford 4-chloropyridine-2-carbonyl chloride hydrochloride[1].

-

Step 2: Amidation The resulting acid chloride is then reacted with a 2M solution of methylamine in methanol to yield 4-chloro-N-methylpicolinamide[1]. In some procedures, a 40% aqueous methylamine solution is used[2].

Synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide

The chlorinated intermediate is then coupled with 4-aminophenol to form the diaryl ether intermediate.

Experimental Protocol:

To a solution of 4-aminophenol (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), a base like potassium tert-butoxide is added. After stirring, 4-chloro-N-methylpicolinamide (1 equivalent) and potassium carbonate are introduced, and the mixture is heated to 80-110°C for several hours[3][4]. The product is then isolated and purified.

Final Assembly of Sorafenib

The final step involves the reaction of 4-(4-aminophenoxy)-N-methylpicolinamide with 4-chloro-3-(trifluoromethyl)phenyl isocyanate.

Experimental Protocol:

4-(4-aminophenoxy)-N-methylpicolinamide is reacted with 4-chloro-3-(trifluoromethyl)phenyl isocyanate in a solvent such as dichloromethane (DCM) to yield Sorafenib[5].

Quantitative Data for Sorafenib Intermediate Synthesis

| Reaction Step | Starting Materials | Key Reagents/Catalysts | Solvent | Yield (%) | Reference(s) |

| Synthesis of 4-chloro-N-methylpicolinamide | 2-Picolinic acid, Thionyl chloride, Methylamine | NaBr | Various | 80-95 | [2] |

| Synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide | 4-Chloro-N-methylpicolinamide, 4-Aminophenol | KOtBu, K₂CO₃ or Cs₂CO₃ | DMF | 80-98 | [3][4] |

| Final assembly of Sorafenib | 4-(4-aminophenoxy)-N-methylpicolinamide, 4-chloro-3-(trifluoromethyl)phenyl isocyanate | - | DCM | 92 | [5] |

Synthesis of Pirfenidone

Pirfenidone, a drug used for the treatment of idiopathic pulmonary fibrosis, can be synthesized using a derivative of this compound, 5-methyl-2(1H)-pyridinone, through an Ullmann condensation reaction.

Ullmann Condensation for Pirfenidone Synthesis

This reaction involves the coupling of 5-methyl-2(1H)-pyridinone with an aryl halide, typically chlorobenzene or bromobenzene, in the presence of a copper catalyst and a base.

Experimental Protocol:

A mixture of 5-methyl-2(1H)-pyridinone (1 equivalent), an aryl halide such as chlorobenzene (which can also serve as the solvent), a base like potassium carbonate, and a copper(I) catalyst (e.g., CuI or cuprous oxide) is heated under an inert atmosphere[6][7]. An organic ligand, such as N,N'-dimethylethylenediamine (DMEDA), is often added to facilitate the reaction[6]. The reaction is typically carried out at elevated temperatures (130-175°C) for several hours[6][8]. After the reaction is complete, the product is isolated and purified.

Purification of Pirfenidone

Purification of the crude Pirfenidone is crucial to achieve the required purity for pharmaceutical applications. A common method involves acid-base extraction.

Experimental Protocol:

The crude Pirfenidone is dissolved in an acidic aqueous solution (e.g., 5% acetic acid) and heated. The solution is then treated with a base (e.g., 25% aqueous sodium hydroxide) to precipitate the purified Pirfenidone. The solid is collected by filtration, washed, and dried[8]. Recrystallization from a solvent mixture like toluene and heptanes can also be employed for further purification[9].

Quantitative Data for Pirfenidone Synthesis

| Reaction Step | Starting Materials | Key Reagents/Catalysts | Solvent | Yield (%) | Purity | Reference(s) |

| Ullmann Condensation | 5-Methyl-2(1H)-pyridinone, Chlorobenzene/Bromobenzene | CuI, DMEDA, K₂CO₃ or Cuprous Oxide, K₂CO₃ | Chlorobenzene/DMF | ~85 | >98% | [6] |

Signaling Pathway Inhibition by Sorafenib

Sorafenib functions by inhibiting multiple kinases involved in tumor progression and angiogenesis. This includes the Raf-MEK-ERK signaling pathway and various receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR.

Conclusion

This compound and its derivatives are invaluable precursors in the synthesis of complex pharmaceutical molecules. The examples of Sorafenib and Pirfenidone highlight the strategic importance of this building block in developing treatments for life-threatening diseases. The synthetic routes, while involving multiple steps, have been optimized to achieve high yields and purity, demonstrating the robustness of chemical processes built upon this versatile intermediate. Further research into novel applications of this compound in medicinal chemistry is warranted and holds the potential for the discovery of new therapeutic agents.

References

- 1. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-(4-Aminophenoxy)-N-methylpicolinamide synthesis - chemicalbook [chemicalbook.com]

- 4. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 5. Sorafenib synthesis - chemicalbook [chemicalbook.com]

- 6. WO2017072216A1 - Process for the synthesis of pirfenidone - Google Patents [patents.google.com]

- 7. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2017122139A1 - An improved process for the preparation of pirfenidone - Google Patents [patents.google.com]

- 9. US8519140B2 - Method for synthesizing pirfenidone - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: 6-Methylpicolinic Acid in Coordination Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-Methylpicolinic acid (6-mpa), also known as 6-methylpyridine-2-carboxylic acid, is a versatile bidentate ligand in coordination chemistry. As a derivative of picolinic acid, it chelates to metal ions through the nitrogen atom of the pyridine ring and an oxygen atom of the carboxylate group, forming a stable five-membered ring. The presence of the methyl group at the 6-position introduces steric and electronic modifications compared to the parent picolinic acid, influencing the coordination geometry, stability, and reactivity of its metal complexes. These complexes have garnered interest in various fields, including bioinorganic chemistry as enzyme inhibitors, and in catalysis for organic transformations. This document provides detailed protocols for the synthesis of the ligand and its metal complexes, their characterization, and applications, supported by quantitative data and workflow diagrams.

Part 1: Synthesis Protocols

Protocol 1.1: Synthesis of this compound

This protocol describes the synthesis of this compound via the oxidation of 2,6-dimethylpyridine.

Materials:

-

2,6-dimethylpyridine

-

Potassium permanganate (KMnO₄)

-

Deionized water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Sodium sulfate (anhydrous)

-

Round-bottom flask (1 L)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Filtration apparatus (Büchner funnel)

-

Rotary evaporator

Procedure:

-

In a 1 L round-bottom flask, dissolve 2,6-dimethylpyridine (10.71 g, 0.1 mol) in 500 mL of deionized water.

-

Heat the solution to 60 °C with stirring.

-

Carefully add potassium permanganate (23.7 g, 0.15 mol) in ten small portions over 5 hours (one portion every 30 minutes). Maintain the reaction temperature at 60 °C.

-

After the final addition, continue stirring at 60 °C for an additional hour to ensure the reaction goes to completion.

-

Hot-filter the reaction mixture to remove the manganese dioxide (MnO₂) precipitate.

-

Cool the filtrate to room temperature and adjust the pH to approximately 5 with hydrochloric acid.

-

Transfer the solution to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Recrystallize the solid from a minimal amount of hot water to obtain pure this compound as a white crystalline solid.

Visualization of Synthesis Workflow:

Protocol 1.2: General Synthesis of Metal(II) Complexes of this compound

This protocol provides a general method for synthesizing M(II)-6-mpa complexes (e.g., M = Ni, Mn, Co, Cd, Zn).

Materials:

-

This compound (6-mpa)

-

Metal(II) salt (e.g., Ni(NO₃)₂·6H₂O, MnCl₂·4H₂O, Co(NO₃)₂·6H₂O)

-

Methanol or Ethanol

-

Deionized water

-

Sodium hydroxide (NaOH) solution (1 M)

-

Round-bottom flask

-

Magnetic stirrer and hotplate

Procedure:

-

Dissolve this compound (2 mmol) in 20 mL of a 1:1 methanol/water solvent mixture in a 50 mL round-bottom flask.

-

Slowly add 1 M NaOH solution dropwise with stirring until the ligand is fully deprotonated and dissolved (pH ~7-8).

-

In a separate beaker, dissolve the metal(II) salt (1 mmol) in 10 mL of deionized water.

-